2,6-Diaminobenzamide

描述

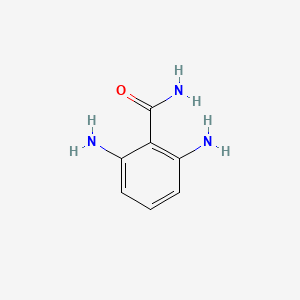

2,6-Diaminobenzamide is an aromatic diamine derivative characterized by two amino groups at the 2- and 6-positions of the benzamide ring. This compound serves as a critical intermediate in organic synthesis, particularly in the production of polyamides and heterocyclic compounds. Its structural symmetry and dual amino groups enhance its reactivity in polymerization and crosslinking reactions, making it valuable for materials science and pharmaceutical applications . Notably, derivatives of diaminobenzamide are utilized as detection agents in biochemical assays due to their chromogenic properties .

属性

分子式 |

C7H9N3O |

|---|---|

分子量 |

151.17 g/mol |

IUPAC 名称 |

2,6-diaminobenzamide |

InChI |

InChI=1S/C7H9N3O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,8-9H2,(H2,10,11) |

InChI 键 |

QGDPRUCPLJHVKZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)N)C(=O)N)N |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Differences

3,5-Diaminobenzamide Derivatives

3,5-Diaminobenzamide differs in the positioning of amino groups (3- and 5-positions), leading to distinct electronic and steric effects. For example:

- Synthesis: 3,5-Diaminobenzamide derivatives are synthesized via reaction with pyrimidine or sulfonamide groups, yielding compounds with pendent structures that influence solubility and fluorescence. IR spectra show NH$_2$ absorption bands at 3,453–3,361 cm$^{-1}$ and C=O amide bands at 1,625–1,666 cm$^{-1}$ .

- Applications : These derivatives exhibit enhanced thermal stability and fluorescence, making them suitable for high-performance polyamides used in optoelectronics and biomedical devices .

2-Aminobenzamides

Mono-substituted 2-aminobenzamide lacks the second amino group, reducing its crosslinking capacity. Studies highlight its role in glycosylation engineering and glycan analysis, where its simpler structure facilitates enzyme interactions .

(±)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

This compound introduces a tetrahydrobenzothiazole ring, altering solubility and biological activity. Limited toxicity data necessitate cautious handling, contrasting with 2,6-diaminobenzamide’s established use in controlled syntheses .

Research Findings

- Polymer Performance: Polyamides derived from this compound exhibit superior mechanical strength compared to 3,5-isomers but lower thermal stability (degradation onset at ~250°C vs. 300°C for 3,5-derivatives) .

- Biological Activity: 3,5-Diaminobenzamide sulfonamide derivatives show antimicrobial activity against Gram-positive bacteria, a property less pronounced in 2,6-derivatives .

- Detection Sensitivity: this compound-based chromogens demonstrate higher sensitivity in peroxidase-linked assays than mono-aminobenzamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。